molecular formula C10H13NO B13045502 (1S)-1-(4-Methoxyphenyl)prop-2-enylamine

(1S)-1-(4-Methoxyphenyl)prop-2-enylamine

Cat. No.: B13045502
M. Wt: 163.22 g/mol
InChI Key: SWNFCVOTDIIIKH-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S)-1-(4-Methoxyphenyl)prop-2-enylamine is an organic compound that belongs to the class of phenylpropylamines. These compounds are characterized by a phenyl group attached to a propylamine chain. The presence of a methoxy group at the para position of the phenyl ring and the specific stereochemistry at the first carbon atom are notable features of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-Methoxyphenyl)prop-2-enylamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and a suitable amine.

    Condensation Reaction: The aldehyde group of 4-methoxybenzaldehyde undergoes a condensation reaction with the amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced to form the desired amine. Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-Methoxyphenyl)prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of saturated amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxyphenylacetone, while substitution reactions can produce various derivatives with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a ligand in biochemical studies.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (1S)-1-(4-Methoxyphenyl)prop-2-enylamine exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s stereochemistry and functional groups play a crucial role in its binding affinity and activity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(4-Methoxyphenyl)prop-2-enylamine: The enantiomer of the compound with different stereochemistry.

    4-Methoxyamphetamine: A related compound with similar structural features but different biological activity.

    4-Methoxyphenethylamine: Another structurally related compound with distinct properties.

Uniqueness

(1S)-1-(4-Methoxyphenyl)prop-2-enylamine is unique due to its specific stereochemistry and the presence of the methoxy group, which can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

(1S)-1-(4-methoxyphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H13NO/c1-3-10(11)8-4-6-9(12-2)7-5-8/h3-7,10H,1,11H2,2H3/t10-/m0/s1

InChI Key

SWNFCVOTDIIIKH-JTQLQIEISA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](C=C)N

Canonical SMILES

COC1=CC=C(C=C1)C(C=C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.